Cas no 1220034-86-5 (4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochloride)

4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochloride 化学的及び物理的性質
名前と識別子
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- 4-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride
- 4-{[(4-Bromobenzyl)oxy]methyl}piperidinehydrochloride
- 4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride
- 4-{[(4-bromophenyl)methoxy]methyl}piperidine hydrochloride
- 4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochloride
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- インチ: 1S/C13H18BrNO.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15H,5-10H2;1H
- InChIKey: XBEZXVBDPJRKRZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)COCC1CCNCC1.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 186
- トポロジー分子極性表面積: 21.3
4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B039640-125mg |
4-{[(4-Bromobenzyl)oxy]methyl}piperidinehydrochloride |
1220034-86-5 | 125mg |
$ 230.00 | 2022-06-07 | ||
TRC | B039640-250mg |
4-{[(4-Bromobenzyl)oxy]methyl}piperidinehydrochloride |
1220034-86-5 | 250mg |
$ 375.00 | 2022-06-07 |
4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochloride 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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9. Book reviews
4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochlorideに関する追加情報
Introduction to 4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochloride (CAS No: 1220034-86-5)
4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochloride, with the CAS number 1220034-86-5, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The piperidine ring, a key structural motif, is well-known for its role in enhancing the bioavailability and pharmacological activity of various therapeutic agents. The presence of a 4-bromobenzyl group and an oxymethyl moiety further contributes to its chemical diversity, making it a valuable scaffold for medicinal chemists.
The synthesis and characterization of 4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochloride involve meticulous attention to detail to ensure high purity and yield. Advanced synthetic techniques, such as nucleophilic substitution and functional group transformations, are commonly employed. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for various pharmaceutical applications.
In recent years, there has been a growing interest in exploring the pharmacological properties of piperidine derivatives. Studies have shown that compounds containing the piperidine ring exhibit a wide range of biological activities, including antipsychotic, antihistaminic, and anti-inflammatory effects. The introduction of substituents like the 4-bromobenzyl group can modulate these activities, leading to the development of more effective therapeutic agents.
4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochloride has been investigated in several preclinical studies for its potential role in treating neurological disorders. The bromine atom in the 4-bromobenzyl group is particularly interesting as it can serve as a handle for further chemical modifications, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. Additionally, the oxymethyl group can participate in hydrogen bonding interactions, which is crucial for binding to biological targets.
The compound's structural features make it a promising candidate for further development in drug discovery. Its ability to interact with multiple biological targets suggests that it could be used in combination therapies, providing a synergistic effect that may enhance therapeutic outcomes. Furthermore, the ease of functionalization allows for rapid screening of analogs, enabling the identification of more potent and selective drug candidates.
The use of computational methods has also been instrumental in understanding the behavior of 4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochloride. Molecular docking studies have revealed its potential binding affinity to various enzymes and receptors involved in disease pathways. These insights have guided the design of novel derivatives with improved pharmacological profiles.
In conclusion, 4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochloride (CAS No: 1220034-86-5) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for developing new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various health challenges.
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